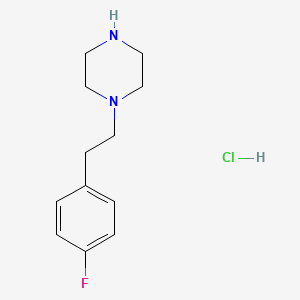

1-(4-Fluorophenethyl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

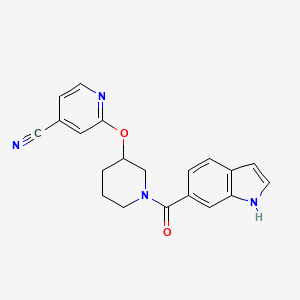

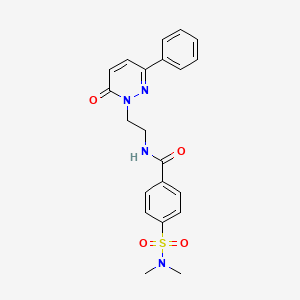

1-(4-Fluorophenethyl)piperazine hydrochloride is an organic compound with the molecular weight of 244.74 . It is also known by its IUPAC name, 1-(4-fluorophenethyl)piperazine hydrochloride .

Molecular Structure Analysis

The InChI code for 1-(4-Fluorophenethyl)piperazine hydrochloride is1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H . This indicates the presence of a fluorophenethyl group attached to a piperazine ring, along with a hydrochloride group. Physical And Chemical Properties Analysis

1-(4-Fluorophenethyl)piperazine hydrochloride has a molecular weight of 244.74 . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Serotonin-Selective Reuptake Inhibitors : Dorsey et al. (2004) synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after the antidepressant fluoxetine, as selective serotonin reuptake inhibitors (SSRIs) for potentially improved adverse reaction profiles. These compounds exhibited binding at the serotonin reuptake transporter site but had less potency compared to typical SSRIs (Dorsey, Miranda, Cozzi, & Pinney, 2004).

Practical Synthesis Techniques

- Preparation of Piperazine Derivatives : Magano et al. (2008) reported a practical and scalable preparation of a piperazine hydrochloride compound, involving palladium-catalyzed Buchwald–Hartwig cross-coupling and efficient palladium removal, leading to high purity and low palladium content in the final product (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).

Structural and Biological Characterization

- Characterization and Biological Evaluation : Sanjeevarayappa et al. (2015) synthesized and characterized a compound involving a piperazine structure, which was screened for antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Antimicrobial and Antitumor Applications

- Antimicrobial and Antitumor Activity : Mishra and Chundawat (2019) synthesized a series of piperazine derivatives, including 1-(benzo[b]thiophen-4-yl) piperazine and 1-(benzo[d]isothiazole-3-yl) piperazine derivatives, showing potent antimicrobial and antitumor activities (Mishra & Chundawat, 2019).

Luminescent Properties and Photo-Induced Electron Transfer

- Luminescent Properties : Gan et al. (2003) explored piperazine substituted naphthalimide compounds, demonstrating their potential as pH probes due to characteristic fluorescence spectra and photo-induced electron transfer properties (Gan, Chen, Chang, & Tian, 2003).

Development of Anti-HIV Therapies

- HIV-1 Entry Inhibitors : Dong et al. (2012) designed 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors, demonstrating potent anti-HIV-1 activities at nanomolar levels (Dong, Lu, Li, Wang, Lu, Jiang, & Dai, 2012).

Assay Methods and Quality Control

- Quality Control and Stability Studies : Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for quality control and stability studies of a compound related to 1-(4-Fluorophenethyl)piperazine hydrochloride (Dwivedi, Saxena, Saxena, & Singh, 2003).

Mécanisme D'action

Target of Action

It is known that piperazine compounds often interact with the central nervous system, particularly influencing the serotonin release .

Mode of Action

It is known that piperazine compounds generally act as gaba receptor agonists . They mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on the known effects of piperazine compounds, it may lead to changes in neuronal activity due to its potential interaction with the gaba receptor .

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-(4-fluorophenyl)ethyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJQNAMEFYFVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenethyl)piperazine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)

![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2421756.png)

![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)

![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)